

# Application Note: High-Recovery Solid-Phase Extraction of Omeprazole Sulfone from Human Plasma

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## Compound of Interest

Compound Name: Omeprazole sulfone

Cat. No.: B194792

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## Abstract

This application note details a robust and reliable solid-phase extraction (SPE) protocol for the selective isolation of **omeprazole sulfone**, a primary metabolite of omeprazole, from human plasma. The described method utilizes a polymeric reversed-phase SPE sorbent to achieve high recovery and excellent sample cleanup, making it suitable for downstream quantitative analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and drug metabolism studies of omeprazole.

## Introduction

Omeprazole is a widely prescribed proton pump inhibitor used to treat acid-related gastrointestinal disorders. The analysis of its metabolites, such as **omeprazole sulfone**, in biological matrices is crucial for understanding its pharmacokinetic profile and metabolic pathways. Solid-phase extraction is a preferred method for sample preparation as it is faster, more reproducible, and requires less use of hazardous solvents compared to traditional liquid-liquid extraction (LLE).[1] This protocol provides a detailed methodology for the extraction of **omeprazole sulfone** from human plasma using a styrene-divinylbenzene polymer-based SPE cartridge, which has been shown to be effective for the isolation of omeprazole and its metabolites.[2]

## Physicochemical Properties of Omeprazole Sulfone

A thorough understanding of the analyte's physicochemical properties is essential for developing an effective SPE method.

Property	Value	Source
Molecular Formula	C <sub>17</sub> H <sub>19</sub> N <sub>3</sub> O <sub>4</sub> S	PubChem
Molecular Weight	361.4 g/mol	PubChem[3]
pKa (Strongest Acidic)	6.29 (Predicted)	Human Metabolome Database[4]
logP (Predicted)	1.8 - 2.41	Human Metabolome Database[4]

## Experimental Protocol

This protocol is designed for the extraction of **omeprazole sulfone** from a 1 mL human plasma sample. Adjustments to sample and reagent volumes may be necessary for different sample sizes.

Materials and Reagents:

- SPE Cartridges: Styrene-divinylbenzene polymer based, 1 mL cartridge size
- Human Plasma (pre-treated with anticoagulant)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Deionized Water
- Ammonium Hydroxide (NH<sub>4</sub>OH)
- Formic Acid (HCOOH)

- SPE Vacuum Manifold
- Centrifuge
- Vortex Mixer
- Evaporator (e.g., nitrogen evaporator)

#### Protocol Steps:

- Sample Pre-treatment:
  - Thaw frozen human plasma samples to room temperature.
  - Vortex the plasma sample to ensure homogeneity.
  - To 1 mL of plasma, add 1 mL of deionized water and vortex for 30 seconds. This dilution reduces the viscosity of the plasma, allowing for a more consistent flow rate during the SPE process.
- SPE Cartridge Conditioning:
  - Place the SPE cartridges on the vacuum manifold.
  - Pass 1 mL of methanol through the cartridge to solvate the sorbent.
  - Pass 1 mL of deionized water through the cartridge to rinse the sorbent and prepare it for the aqueous sample. Do not allow the sorbent to dry.
- Sample Loading:
  - Load the pre-treated plasma sample (2 mL) onto the conditioned SPE cartridge.
  - Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent flow rate (approximately 1-2 mL/min).
- Washing:

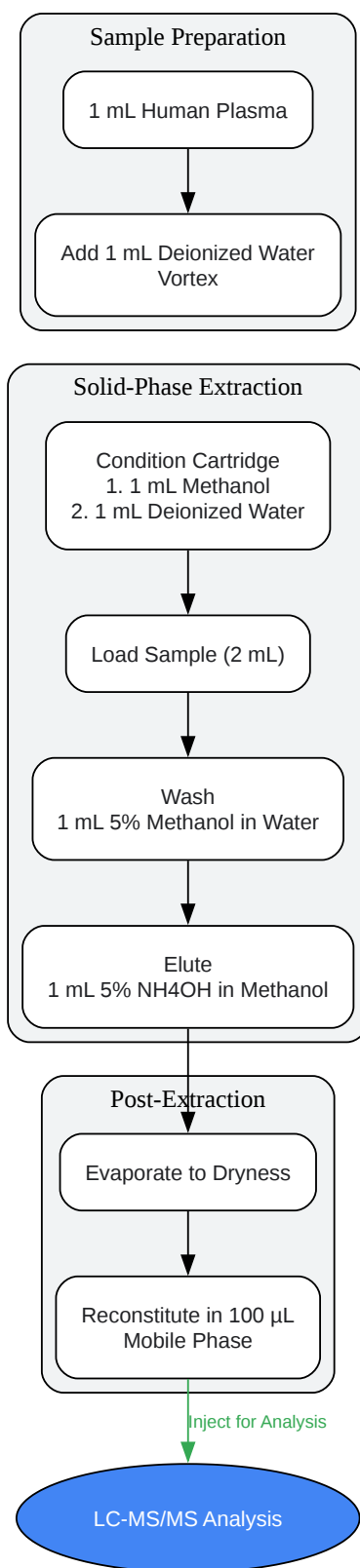
- Wash the cartridge with 1 mL of 5% methanol in deionized water to remove polar interferences.
- Apply a vacuum to dry the sorbent completely for approximately 5 minutes. This step is crucial for ensuring efficient elution of the analyte.
- Elution:
  - Place clean collection tubes inside the vacuum manifold.
  - Elute the **omeprazole sulfone** from the sorbent with 1 mL of a solution of 5% ammonium hydroxide in methanol. The basic modifier in the elution solvent aids in the efficient recovery of the slightly acidic **omeprazole sulfone**.
  - Apply a gentle vacuum to ensure all the elution solvent passes through the cartridge and is collected.
- Evaporation and Reconstitution:
  - Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
  - Reconstitute the residue in 100 µL of a suitable mobile phase for the subsequent analytical method (e.g., 50:50 acetonitrile:water with 0.1% formic acid for reversed-phase LC-MS/MS).
  - Vortex the reconstituted sample for 30 seconds to ensure the analyte is fully dissolved.
  - The sample is now ready for injection into the analytical instrument.

## Quantitative Data Summary

The following table summarizes the expected performance of this SPE protocol based on literature values for similar methods.[\[2\]](#)

Parameter	Result
Recovery	> 85%
Intra-day Precision (RSD)	< 5%
Inter-day Precision (RSD)	< 7%
Linearity (in plasma)	0.08 to 2.0 µg/mL

## Experimental Workflow Diagram



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Caption: Workflow for the solid-phase extraction of **omeprazole sulfone**.

## Signaling Pathway Diagram

While a signaling pathway is not directly applicable to an analytical protocol, the following diagram illustrates the logical relationship and flow of the experimental steps.



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